molecular formula C8H10N2O2 B1271174 4-(Dimethylamino)pyridine-2-carboxylic acid CAS No. 890092-04-3

4-(Dimethylamino)pyridine-2-carboxylic acid

Cat. No.: B1271174
CAS No.: 890092-04-3
M. Wt: 166.18 g/mol
InChI Key: VCLGAZSRYZRTSE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine-2-carboxylic acid is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)pyridine-2-carboxylic acid can be synthesized through a multi-step process starting from pyridine. The initial step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to introduce the dimethylamino group at the 4-position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves the use of high-temperature and high-pressure conditions to facilitate the reaction between pyridine and dimethylamine. The reaction mixture is then subjected to various purification steps, including crystallization and filtration, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acetic anhydride, alcohols, and various acid chlorides. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine .

Major Products

The major products formed from reactions involving this compound include esters, amides, and silylated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

The mechanism by which 4-(Dimethylamino)pyridine-2-carboxylic acid exerts its catalytic effects involves the nucleophilic attack of the dimethylamino group on electrophilic centers in the substrate. This enhances the reactivity of the substrate, facilitating the formation of the desired product. The compound’s basicity, due to the resonance stabilization from the dimethylamino group, plays a crucial role in its catalytic activity .

Comparison with Similar Compounds

4-(Dimethylamino)pyridine-2-carboxylic acid is unique compared to other pyridine derivatives due to its enhanced nucleophilicity and basicity. Similar compounds include:

Properties

IUPAC Name

4-(dimethylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLGAZSRYZRTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365992
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-04-3
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
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